1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-
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Overview
Description
2-Benzyl-4,5,6-trimethyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 . It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is characterized by its dioxane ring structure, which is substituted with benzyl and methyl groups, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl alcohol with 4,5,6-trimethyl-1,3-dioxane-2-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,5,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols .
Scientific Research Applications
2-Benzyl-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 2-Benzyl-4,5,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s dioxane ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The benzyl and methyl groups also play a role in modulating its chemical properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound shares a similar dioxane ring structure but differs in the substitution pattern.
1,3-Dioxane, 2,4,6-trimethyl-: Another compound with a dioxane ring and methyl substitutions, but with different positioning of the substituents.
Uniqueness
2-Benzyl-4,5,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
65416-20-8 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-benzyl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-10-11(2)15-14(16-12(10)3)9-13-7-5-4-6-8-13/h4-8,10-12,14H,9H2,1-3H3 |
InChI Key |
SZDSPAWGINTJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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